molecular formula C17H18N2OS2 B2978757 2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine CAS No. 1147331-54-1

2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine

Cat. No.: B2978757
CAS No.: 1147331-54-1
M. Wt: 330.46
InChI Key: HTXALPMXBBZIRS-UHFFFAOYSA-N
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Description

2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine is a complex organic compound with significant potential across various fields, including chemistry, biology, medicine, and industry. Its unique structure, comprising both pyridine and benzothiazepine rings, imparts distinct chemical properties that make it a subject of interest in scientific research.

Properties

IUPAC Name

(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS2/c1-12-9-11-19(14-7-3-4-8-15(14)22-12)17(20)13-6-5-10-18-16(13)21-2/h3-8,10,12H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXALPMXBBZIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C2=CC=CC=C2S1)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves multi-step organic synthesis techniques

  • Step 1: : Cyclization of 2-aminobenzothiazole with an appropriate alkylating agent under controlled temperature and pH conditions.

  • Step 2: : Coupling of the resulting intermediate with 2-(methylsulfanyl)pyridine-3-carboxylic acid using a coupling reagent like EDCI (N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

  • Step 3: : Final purification steps involving recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: : Industrial production methods might involve more scalable and cost-effective procedures, such as continuous flow synthesis or optimized batch processes. These methods would emphasize maximizing yield while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions: : 2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine can undergo various chemical reactions, including:

  • Oxidation: : Oxidation of the methylsulfanyl group to a sulfoxide or sulfone.

  • Reduction: : Reduction of the pyridine ring to yield a dihydropyridine derivative.

  • Substitution: : Electrophilic aromatic substitution on the benzothiazepine ring and nucleophilic substitution on the pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Halogenated reagents for electrophilic substitutions, nucleophiles like amines or thiols for nucleophilic substitutions.

Major Products

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Dihydropyridine derivatives.

  • Substitution: : Functionalized benzothiazepine or pyridine derivatives.

Scientific Research Applications

2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine has a broad range of applications, including:

  • Chemistry: : As an intermediate in organic synthesis and for developing new synthetic methodologies.

  • Biology: : Potential role as a biochemical probe for studying enzyme functions and metabolic pathways.

  • Medicine: : Investigated for its therapeutic potential in treating conditions such as cancer, due to its ability to interact with specific molecular targets.

  • Industry: : Used in the manufacture of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action for 2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with molecular targets, such as enzymes or receptors, which can modulate biochemical pathways.

Molecular Targets and Pathways

  • Enzyme Inhibition: : May inhibit specific enzymes by binding to their active sites.

  • Receptor Modulation: : Can act as an agonist or antagonist for particular receptors involved in cellular signaling.

Comparison with Similar Compounds

Compared to similar compounds, 2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine is unique due to the presence of both pyridine and benzothiazepine rings, which confer specific chemical and biological activities.

Similar Compounds

  • 2-Methylbenzothiazepines: : Known for their use as calcium channel blockers.

  • Pyridine Derivatives: : Widely used in medicinal chemistry for their pharmacological properties.

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